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4-(Phenylamino)nicotinic acid

Cat. No.: B8689398
M. Wt: 214.22 g/mol
InChI Key: YRZXKFNAQGSFCB-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Organic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry. Among these, nitrogen-containing heterocycles like pyridine (B92270) and its derivatives are of paramount importance. Nicotinic acid, also known as vitamin B3 or niacin, is a classic example of a pyridine carboxylic acid. drugbank.com The introduction of a phenylamino (B1219803) substituent at the 4-position of the nicotinic acid core, creating 4-(phenylamino)nicotinic acid, significantly alters its electronic and steric properties. This modification opens up new avenues for creating a diverse array of molecules with potential uses in various scientific fields. The study of such derivatives helps chemists understand the structure-activity relationships within this class of compounds.

Role as a Structural Motif in Advanced Molecular Architectures

In the realm of molecular design, a "structural motif" refers to a specific arrangement of atoms that is recurrent in various molecules. wikipedia.org The this compound framework serves as a valuable structural motif for the construction of more elaborate molecular architectures. mdpi.com Its constituent parts—the pyridine ring, the carboxylic acid group, and the phenylamino moiety—each offer sites for further chemical modification. This allows for the systematic tuning of the molecule's properties, such as its ability to bind to specific biological targets or to self-assemble into larger, ordered structures. For instance, the carboxylic acid can form hydrogen bonds, a key interaction in molecular recognition and crystal engineering. researchgate.net The phenylamino group also provides a site for creating diverse derivatives with varied electronic and steric characteristics.

Historical Development of Nicotinic Acid Derivatives in Chemical Sciences

The journey of nicotinic acid and its derivatives began in 1867 with the oxidation of nicotine. wikipedia.org Initially known as a simple organic compound, its vital role as a vitamin (B3) was discovered much later. wikipedia.org This discovery spurred extensive research into its biological functions and the synthesis of its derivatives. Over the years, chemists have developed numerous methods to create a wide range of nicotinic acid derivatives. nih.gov These synthetic efforts have been driven by the quest for new pharmaceuticals, agrochemicals, and materials with novel properties. chemistryjournal.netresearchgate.net The development of compounds like this compound is a continuation of this long-standing exploration, demonstrating the enduring importance of the nicotinic acid scaffold in chemical innovation. The synthesis of related compounds, such as 2-(phenylamino)nicotinic acid, has also been a subject of study, with research exploring their polymorphic forms and phase behaviors. uky.eduresearchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

PropertyValue
CAS Number 15871-49-5
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol

Table 1: Physicochemical properties of this compound. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B8689398 4-(Phenylamino)nicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-anilinopyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c15-12(16)10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)

InChI Key

YRZXKFNAQGSFCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Phenylamino Nicotinic Acid and Its Structural Analogs

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 4-(phenylamino)nicotinic acid derivatives. This approach typically involves the displacement of a leaving group at the 4-position of the pyridine (B92270) ring by an aniline (B41778) derivative.

Condensation Reactions Utilizing 4-Chloronicotinic Acid and Substituted Anilines

The direct condensation of 4-chloronicotinic acid with various anilines represents a common and straightforward method for the synthesis of this compound and its analogs. This reaction is a form of nucleophilic aromatic substitution, where the amino group of the aniline acts as the nucleophile, attacking the electron-deficient carbon atom at the 4-position of the nicotinic acid ring and displacing the chloride ion.

Key examples of this approach include the synthesis of 4-anilino- and 4-benzylamino-nicotinic acid scispace.com. The reaction conditions for these transformations are crucial and often require elevated temperatures and the presence of a catalyst to proceed efficiently.

Table 1: Examples of Nucleophilic Substitution Reactions for the Synthesis of this compound Analogs This table is generated based on available research findings. Specific yield data for a broad range of substituted anilines is limited in the reviewed literature.

Starting Material (Pyridine)Aniline DerivativeProductTypical Reaction ConditionsReference
4-Chloronicotinic acidAnilineThis compoundHeating, often with a catalyst scispace.com
4-Chloronicotinic acidBenzylamine4-(Benzylamino)nicotinic acidHeating, often with a catalyst scispace.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the condensation reaction between 4-chloronicotinic acid and anilines is highly dependent on the reaction conditions and the catalyst employed. Two of the most significant catalytic systems for this type of C-N bond formation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation traditionally utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. organic-chemistry.org These reactions often require high temperatures and polar aprotic solvents. Modern advancements have introduced the use of ligands to improve the efficiency and mildness of the reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. wikipedia.orglibretexts.org This methodology is known for its broad substrate scope and functional group tolerance. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for optimizing the reaction yield and minimizing side products. For the synthesis of this compound derivatives, a typical Buchwald-Hartwig protocol would involve reacting 4-halonicotinic acid with an aniline in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base (e.g., sodium tert-butoxide or cesium carbonate) in an inert solvent such as toluene (B28343) or dioxane. libretexts.orgnih.gov

Optimization studies for these reactions typically involve screening various catalysts, ligands, bases, solvents, and temperatures to identify the conditions that provide the highest yield and purity of the desired product. The electronic properties of the substituents on both the aniline and the nicotinic acid can also significantly influence the reaction outcome.

Multi-Step Synthetic Sequences

In cases where direct nucleophilic substitution is not feasible or efficient, multi-step synthetic sequences provide alternative pathways to this compound and its analogs.

Introduction of Amine Functionality via Precursor Modification

An alternative strategy involves the synthesis of 4-aminonicotinic acid as a key intermediate, which can then be further functionalized. A notable multi-step synthesis of 4-aminonicotinic acid starts from isoquinoline. researchgate.net This route involves the following key transformations:

Oxidation: Isoquinoline is oxidized to yield 3,4-pyridinedicarboxylic acid.

Anhydride (B1165640) Formation: The resulting dicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride, to form 3,4-pyridinedicarboxylic anhydride.

Ammonolysis: The anhydride undergoes ammonolysis to open the ring and form a mixture of isomeric amido-carboxylic acids.

Hofmann Rearrangement: The crucial step involves a Hofmann rearrangement of the 4-carboxamide group to an amino group, yielding 4-aminonicotinic acid. researchgate.net

This 4-aminonicotinic acid can then, in principle, be arylated through methods such as the Buchwald-Hartwig amination to introduce the desired phenylamino (B1219803) group.

Derivatization of Pre-formed Pyridine Scaffolds

Another multi-step approach involves the derivatization of a pre-existing, functionalized pyridine ring. For instance, 4-hydroxynicotinic acid can serve as a starting material. The hydroxyl group at the 4-position can be converted into a better leaving group, such as a triflate or a tosylate. This activated intermediate can then undergo a nucleophilic substitution reaction with aniline or its derivatives, often catalyzed by a transition metal complex, to furnish the desired this compound.

While specific examples for the direct conversion of 4-hydroxynicotinic acid to this compound are not extensively detailed in the readily available literature, this strategy represents a plausible synthetic route based on established pyridine chemistry. The hydrolysis of 4-chloronicotinic acid to 4-hydroxynicotinic acid is a known transformation, suggesting the potential for interconversion between these key intermediates. uky.edu

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of alternative energy sources, greener solvents, and catalyst-free conditions.

One prominent green chemistry technique is the use of microwave irradiation . This method can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. For the synthesis of related 2-anilinonicotinic acid derivatives, microwave-assisted, catalyst-free amination of 2-chloronicotinic acid in water has been reported, demonstrating the potential for similar applications in the synthesis of the 4-isomer.

The use of environmentally benign solvents , such as water or deep eutectic solvents, is another key aspect of green synthesis. nih.gov These solvents can replace hazardous organic solvents often used in traditional synthetic protocols. Furthermore, solvent-free reaction conditions represent an ideal green chemistry scenario, minimizing waste and simplifying product purification.

Biocatalysis , employing enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods for the synthesis of nicotinic acid and its derivatives. nih.gov While specific enzymatic routes to this compound are not yet well-established, the broader field of biocatalysis presents a promising avenue for future research in the green synthesis of these compounds.

Preparative Routes for Substituted this compound Derivatives

Selective Amination at Pyridine Positions

The creation of the C4-N bond is a critical step in the synthesis of this compound. This is typically achieved through cross-coupling reactions where an amine is joined with an aryl halide. Two of the most prominent methods in this context are the Ullmann condensation and the Buchwald-Hartwig amination. These reactions are instrumental in coupling an aniline derivative with a nicotinic acid precursor that has a leaving group at the C4 position.

Nucleophilic aromatic substitution (SNAr) reactions provide a foundational route for the synthesis of these compounds. In this approach, a pyridine ring that is activated by electron-withdrawing groups and contains a suitable leaving group, such as a halogen, at the 4-position can react with an aniline. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the attack of the nucleophilic amine.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org In the context of synthesizing this compound derivatives, this would involve the reaction of a 4-halonicotinic acid (typically 4-chloronicotinic acid) with a substituted or unsubstituted aniline. The reaction is generally carried out at high temperatures in a polar, high-boiling solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and requires a stoichiometric amount of copper or a copper salt as the catalyst. wikipedia.org A base is also required to facilitate the reaction. A notable application of this method is in the synthesis of 2-anilinonicotinic acids, which are structurally related to the 4-substituted isomers. researchgate.netresearchgate.net

The general scheme for the Ullmann condensation to produce this compound derivatives is presented below:

Reactants : 4-Chloronicotinic acid and a substituted aniline.

Catalyst : Copper powder or a copper(I) salt (e.g., CuI).

Base : A common base used is potassium carbonate (K₂CO₃).

Solvent : High-boiling polar solvents like DMF or NMP.

Temperature : The reaction typically requires elevated temperatures, often exceeding 150 °C.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Product
4-Chloronicotinic acidAnilineCuDMF>150This compound
4-Chloronicotinic acid4-MethoxyanilineCuINMP>1504-((4-Methoxyphenyl)amino)nicotinic acid
4-Chloronicotinic acid3-ChloroanilineCuDMF>1504-((3-Chlorophenyl)amino)nicotinic acid

Buchwald-Hartwig Amination

A more modern and often more efficient alternative to the Ullmann condensation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has gained wide acceptance due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.orgrug.nl This reaction also couples an aryl halide with an amine. For the synthesis of this compound derivatives, a 4-halonicotinate ester is typically reacted with an aniline in the presence of a palladium catalyst, a phosphine ligand, and a base. The ester is often used to avoid potential complications with the free carboxylic acid.

Key components of the Buchwald-Hartwig amination for this synthesis include:

Palladium Catalyst : A palladium(0) source is needed, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be a complex like Pd₂(dba)₃.

Ligand : Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. Examples include BINAP and DPPF. wikipedia.org

Base : A non-nucleophilic base is used, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Solvent : Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Reactant 1Reactant 2Catalyst/LigandBaseSolventProduct (after hydrolysis)
Methyl 4-chloronicotinateAnilinePd(OAc)₂ / BINAPNaOtBuTolueneThis compound
Ethyl 4-bromonicotinate4-ToluidinePd₂(dba)₃ / DPPFCs₂CO₃Dioxane4-(p-Tolylamino)nicotinic acid
Methyl 4-chloronicotinate2-FluoroanilinePd(OAc)₂ / BINAPNaOtBuToluene4-((2-Fluorophenyl)amino)nicotinic acid

Functionalization of the Phenyl and Pyridine Rings

Once the this compound core has been synthesized, further structural diversity can be achieved by functionalizing either the phenyl or the pyridine ring. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the rings. organicchemistrytutor.comyoutube.com

The this compound molecule has two aromatic rings with different electronic properties. The phenyl ring is substituted with an amino group (-NH-), which is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgmakingmolecules.com Conversely, the pyridine ring contains a nitrogen atom and a carboxylic acid group, both of which are deactivating towards electrophilic attack. The carboxylic acid group is a meta-director. libretexts.org Therefore, electrophilic substitution reactions are expected to occur preferentially on the more activated phenyl ring.

Electrophilic Substitution on the Phenyl Ring

Due to the activating nature of the amino bridge, the phenyl ring is susceptible to electrophilic attack at the positions ortho and para to the amino group. The para position is generally favored due to reduced steric hindrance.

Halogenation : The introduction of halogen atoms can be achieved using standard halogenating agents. For example, bromination can be carried out using bromine in a suitable solvent. The strong activation by the amino group may necessitate milder conditions to avoid polyhalogenation.

Nitration : Nitration can be performed using a mixture of nitric acid and sulfuric acid. nih.gov However, the reaction conditions must be carefully controlled, as the amino group is sensitive to oxidation and the strong acidic conditions can lead to protonation of the pyridine nitrogen, further deactivating that ring. Protection of the amino group, for instance by acetylation, might be necessary to achieve selective nitration and prevent undesirable side reactions.

The table below summarizes the expected major products from the electrophilic substitution on this compound.

ReactionReagentsExpected Major Product
BrominationBr₂ in acetic acid4-((4-Bromophenyl)amino)nicotinic acid
ChlorinationCl₂ with a Lewis acid catalyst4-((4-Chlorophenyl)amino)nicotinic acid
NitrationHNO₃ / H₂SO₄ (controlled conditions)4-((4-Nitrophenyl)amino)nicotinic acid

Functionalization of the Pyridine Ring

Electrophilic substitution on the pyridine ring of this compound is significantly more challenging due to the deactivating effects of both the ring nitrogen and the carboxylic acid group. Such reactions would require harsh conditions and are generally not the preferred method for introducing substituents onto this ring.

A more viable strategy for modifying the pyridine ring involves starting with an already substituted nicotinic acid derivative before the C-N bond-forming step. For instance, a 2-chloro-4-(phenylamino)nicotinic acid could be synthesized by starting with 2,4-dichloronicotinic acid.

Advanced Structural Characterization and Polymorphism of 4 Phenylamino Nicotinic Acid

Conformational Polymorphism Investigations

Conformational polymorphism occurs when a molecule can exist in different crystalline structures due to variations in its molecular conformation. For phenylaminonicotinic acids, this primarily relates to the dihedral angle between the phenyl and nicotinic acid rings. This flexibility allows the molecule to adopt different shapes, which in turn pack in various ways to form distinct polymorphs.

The isolation of specific polymorphs is highly dependent on the crystallization conditions, as subtle changes in the environment can favor the nucleation and growth of one crystal form over another. Studies on the isomeric compound 2-(phenylamino)nicotinic acid (2-PNA) have demonstrated that its four polymorphic forms can be obtained by carefully controlling these conditions. researchgate.netacs.orguky.edu

Common strategies employed for polymorph isolation include:

Solvent Selection: Crystallization from different solvents (e.g., methanol (B129727), ethyl acetate, water) can yield different polymorphs. uky.edu The polarity, hydrogen-bonding capability, and evaporation rate of the solvent influence solute-solvent interactions and solute-solute aggregation in the pre-nucleation stage.

Evaporative Crystallization: Slow evaporation of a solvent is a widely used technique that allows for the gradual formation of thermodynamically stable forms. For instance, the most stable α-form of 2-PNA is readily obtained by crystallization from ethanol. researchgate.net

Thermal Methods: Heating a metastable solid form can induce a phase transition to a more stable polymorph. researchgate.netacs.org Form II of the related compound Flunixin, for example, was generated by thermal treatment of Form I.

Mechanical Perturbation: Mechanical stress, such as grinding or scratching, can sometimes trigger the transformation of a metastable form into a more stable one, particularly in solution. researchgate.netacs.org

These techniques highlight the sensitivity of the crystallization process and provide a toolbox for systematically screening for and isolating different polymorphic forms of compounds like 4-(phenylamino)nicotinic acid.

A key feature in the study of polymorphism is the analysis of the asymmetric unit of the crystal lattice. In some cases, the asymmetric unit may contain more than one crystallographically independent molecule, denoted by Z' > 1. This phenomenon, known as conformational isomorphism, is observed in related nicotinic acid derivatives. researchgate.netacs.org For example, three of the four known polymorphs of 2-(phenylamino)nicotinic acid have more than one conformer in the asymmetric unit. researchgate.netacs.orguky.edu

The different conformers within the same crystal lattice typically vary in their dihedral angles, reflecting the molecule's rotational freedom. In a study of 2-(naphthalen-1-ylamino)-nicotinic acid hydrate (B1144303), the asymmetric unit contains two distinct host molecules (Z'=2) along with two water molecules. uky.edu These two independent molecules, while chemically identical, adopt slightly different twisted conformations. uky.edu The variation in conformation is often linked to differences in the degree of π-conjugation between the two aromatic rings, which can manifest in distinct colors among polymorphs. researchgate.netacs.org

ParameterDescriptionExample from Analogs
Polymorphism The ability of a compound to exist in more than one crystal form.2-(phenylamino)nicotinic acid exhibits four known polymorphs (α, β, γ, δ). researchgate.net
Conformational Isomorphism The existence of multiple, conformationally distinct molecules in the asymmetric unit (Z' > 1).Three of the four polymorphs of 2-PNA have Z' > 1. researchgate.netacs.org
Dihedral Angle Variation The primary conformational difference between polymorphs, describing the twist between the phenyl and pyridine (B92270) rings.Molecules can range from nearly planar to highly twisted depending on the crystal form. uky.edu

Intermolecular Interactions in the Crystalline State

The stability and architecture of the crystalline lattice are dictated by a hierarchy of non-covalent intermolecular interactions. In this compound, these are dominated by strong hydrogen bonds, supplemented by weaker but cumulatively significant π-π stacking and van der Waals forces.

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine nitrogen (a hydrogen bond acceptor) allows for the formation of highly predictable and robust hydrogen-bonding patterns known as supramolecular synthons. For phenylaminonicotinic acids, two primary synthons compete to direct the crystal packing. researchgate.netnih.govresearchgate.net

Acid-Acid Homosynthon: This involves two carboxylic acid groups forming a cyclic dimer through a pair of O-H···O hydrogen bonds. This is a very common and stable motif in carboxylic acids. The α and β polymorphs of 2-PNA, for example, are built upon this acid-acid dimer synthon. researchgate.net

Acid-Pyridine Heterosynthon: This involves a hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine ring's nitrogen atom (O-H···N). This interaction typically leads to the formation of one-dimensional chains or other extended networks. The γ and δ polymorphs of 2-PNA are sustained by these acid-pyridine chains. researchgate.netnih.gov

The prevalence of one synthon over the other can be influenced by molecular conformation and the presence of other functional groups. researchgate.net The interplay between these synthons is a critical factor in determining which polymorphic form crystallizes under specific conditions. nih.govresearchgate.net

Synthon TypeDescriptionInteracting GroupsTypical Resulting Structure
Acid-Acid Homosynthon A robust motif where two molecules are linked in a cyclic arrangement. researchgate.netCarboxylic Acid Dimer (-COOH ··· HOOC-)Discrete dimers that then pack into a larger lattice.
Acid-Pyridine Heterosynthon A strong interaction linking the acidic proton to the basic pyridine nitrogen. researchgate.netCarboxylic Acid and Pyridine Nitrogen (-COOH ··· Npy)Extended one-dimensional chains or zig-zag patterns.

The planar nature of the phenyl and pyridine rings facilitates π-π stacking interactions, which play a crucial role in stabilizing the crystal structure in three dimensions. nih.govnih.gov These interactions occur when aromatic rings are packed in close proximity, typically in either a face-to-face or an offset (parallel-displaced) arrangement. nih.gov

Offset Face-to-Face Stacking: This is the most common and energetically favorable arrangement, where rings are parallel but slipped relative to one another to minimize electrostatic repulsion. The distance between ring centroids is a key parameter in characterizing these interactions.

Modifying the chemical structure by adding substituents to the aromatic rings can profoundly influence the resulting crystal packing. This strategy is a cornerstone of crystal engineering, used to systematically alter intermolecular interactions and favor specific packing architectures.

Steric Effects: Introducing bulky substituents on the phenyl ring can create steric hindrance that forces the molecule into a more twisted conformation. This twisting can prevent the formation of the planar acid-acid dimer and instead expose the pyridine nitrogen, thereby promoting the formation of the acid-pyridine heterosynthon. researchgate.net

Electronic Effects: Electron-withdrawing or electron-donating groups alter the electronic distribution of the aromatic rings, which can modulate the strength and geometry of both hydrogen bonds and π-π stacking interactions.

Size Effects: Increasing the size of the aromatic system, for instance by replacing the phenyl group with a naphthalenyl group, significantly enhances the potential for π-π stacking interactions. uky.eduuky.edu This can lead to different polymorphic outcomes and can also influence the propensity for solvate (e.g., hydrate) formation, as the larger aromatic systems create different packing landscapes. uky.eduuky.edu Studies on various substituted nicotinic acid derivatives have shown that even subtle changes, like the position of a methyl group, can lead to entirely different hydrogen-bonding networks and crystal structures. uky.edu

Phase Transition Phenomena

Thermochromic and Mechanochromic Behaviors

Thermochromism is the reversible change in the color of a compound upon heating or cooling. Mechanochromism refers to the change in color of a solid substance in response to mechanical stimuli such as grinding, crushing, or shearing. These phenomena are often associated with changes in the crystalline packing or molecular conformation of the compound.

A thorough review of scientific literature did not yield specific studies on the thermochromic or mechanochromic behaviors of this compound. While such properties have been observed in the isomeric compound 2-(Phenylamino)nicotinic acid, which exhibits polychromism, conformational isomorphism, thermochromism, and mechanochromism, no analogous data for the 4-isomer is currently available. researchgate.netacs.org

Mechanisms of Amorphous-to-Crystalline Phase Transformations

The transformation from an amorphous (non-crystalline) to a crystalline state is a critical area of study in materials science and pharmaceuticals, as it can significantly impact the physical and chemical properties of a substance. This process involves the nucleation and growth of crystals from a disordered solid phase. The study of these mechanisms often employs techniques like differential scanning calorimetry (DSC), X-ray diffraction (XRD), and various spectroscopic methods to monitor the structural evolution during the transformation.

Despite the importance of understanding such phase transitions, specific research detailing the mechanisms of amorphous-to-crystalline phase transformations for this compound could not be located in the available scientific literature. Studies on the related compound, 2-(Phenylamino)nicotinic acid, have explored its crystallization from the amorphous state, revealing that the resulting crystal structure can be influenced by the crystallization conditions. nih.gov However, no such specific findings have been published for the this compound isomer.

Comprehensive Spectroscopic and Diffraction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. It provides detailed information about the carbon-hydrogen framework of a compound. In a typical NMR experiment, the chemical shifts (δ) of atomic nuclei, their spin-spin couplings, and signal intensities are measured to elucidate the molecular structure.

Table 1: Representative ¹H NMR Data for Nicotinic Acid (Not this compound)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
2-H 9.15 d 1.5
6-H 8.83 dd 5, 1.5
4-H 8.3 dt 8, 2

Data presented is for nicotinic acid and is for illustrative purposes only.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of specific functional groups.

Detailed and specific experimental Infrared (IR) and Raman spectra for this compound were not found in the surveyed literature. The functional groups expected in this molecule would include the carboxylic acid (C=O and O-H stretching), the secondary amine (N-H stretching), and aromatic rings (C=C and C-H stretching). While theoretical and experimental vibrational spectra for nicotinic acid have been extensively studied, this data does not extend to the phenylamino-substituted derivative in the 4-position.

Table 2: General Infrared Absorption Ranges for Expected Functional Groups

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid) 3300 - 2500 (broad)
N-H (Secondary Amine) 3500 - 3300
C-H (Aromatic) 3100 - 3000
C=O (Carboxylic Acid) 1725 - 1700
C=C (Aromatic) 1600 - 1450

This table represents general absorption ranges and is not specific experimental data for this compound.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

A specific mass spectrum for this compound, which would confirm its molecular weight, was not found in the reviewed scientific databases. The expected molecular weight of this compound (C₁₂H₁₀N₂O₂) is approximately 214.22 g/mol . Mass spectrometry of the parent compound, nicotinic acid, typically shows a molecular ion peak corresponding to its molecular weight. nih.gov

Computational and Theoretical Investigations of 4 Phenylamino Nicotinic Acid Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It has been widely applied to investigate various properties of 2PNA and related nicotinic acid derivatives.

The conformational flexibility of 2PNA is a key determinant of its solid-state properties, leading to the phenomenon of polymorphism—the ability to exist in multiple crystal structures. Computational studies have explored this complex energy landscape. The energy of a single 2PNA molecule can be evaluated as a function of three key torsion angles (τ1, τ2, and τ3) that define the relative orientation of the phenyl and nicotinic acid rings. By systematically scanning these angles, researchers can map the potential energy surface and identify the most stable conformations. uky.edu

This conformational flexibility is the root cause of 2PNA's known conformational polymorphism. researchgate.net The molecule crystallizes into at least four different polymorphic forms (α, β, γ, and δ), each distinguished by the unique conformation of the 2PNA molecule within the crystal lattice. These differences primarily relate to the degree of conjugation between the two aromatic rings, which is dictated by the dihedral angle between them. researchgate.netjocpr.com The α and β forms, for instance, feature a carboxylic acid dimer synthon, while the γ and δ polymorphs are characterized by chains linked by carboxylic acid-pyridine N hydrogen bonds. researchgate.net The existence of these multiple, energetically accessible conformations underscores the importance of computational mapping to understand and predict its solid-state behavior.

Key Torsion Angles in 2-(Phenylamino)nicotinic Acid
Torsion AngleDescriptionSignificance
τ1Defines the twist of the phenyl ring relative to the amino bridgeInfluences the overall planarity and electronic conjugation
τ2Defines the twist of the nicotinic acid ring relative to the amino bridgeAffects intramolecular hydrogen bonding possibilities
τ3Defines the orientation of the carboxylic acid groupDetermines intermolecular hydrogen bonding patterns (dimer vs. catemer)

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and bioactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap implies higher reactivity and polarizability. irjweb.comnih.gov

DFT calculations are routinely used to determine these orbital energies. For molecules in the nicotinic acid family, the HOMO is typically localized on the electron-rich regions, while the LUMO is situated on the electron-deficient parts of the molecule. This distribution governs the molecule's ability to participate in charge-transfer interactions. dergipark.org.tr While specific HOMO-LUMO energy values for 2PNA are not detailed in the reviewed literature, the general principles of such analyses are well-established. The calculation involves optimizing the molecular geometry and then determining the energies of the frontier molecular orbitals. These values are then used to calculate various global reactivity descriptors.

Global Reactivity Descriptors Derived from HOMO-LUMO Energies
DescriptorFormulaInterpretation
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability irjweb.comresearchgate.net
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of an electron from a stable system nih.gov
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution irjweb.com
Electrophilicity Index (ω)μ2 / 2ηQuantifies the electron-accepting capability irjweb.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful experimental technique for identifying and characterizing molecular structures. DFT calculations provide a means to predict and interpret these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. jocpr.comjocpr.com

For nicotinic acid and its derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have shown excellent agreement between calculated and experimental vibrational frequencies. jocpr.comresearchgate.net Theoretical spectra help in the precise assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=O stretching, and ring deformation modes. jocpr.com Although the polymorphs of 2PNA have been characterized experimentally using IR and Raman spectroscopy, a detailed computational study comparing the theoretical and experimental frequencies for each specific polymorph is not available in the surveyed literature. Such studies are crucial for unequivocally identifying the different solid forms and understanding how intermolecular interactions in the crystal lattice influence the vibrational modes.

Non-Covalent Interaction (NCI) Analysis in Molecular Aggregates

The stability and structure of molecular aggregates and crystals are governed by a complex network of non-covalent interactions (NCIs), including hydrogen bonds, van der Waals forces, and π–π stacking. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions in real space based on the electron density (ρ) and its reduced density gradient (s).

This method generates 3D isosurfaces that highlight regions of significant non-covalent interaction. The nature of the interaction can be distinguished by coloring the isosurfaces according to the sign of the second Hessian eigenvalue (λ₂) of the electron density. Strong attractive interactions like hydrogen bonds appear as blue or green surfaces, weak van der Waals interactions as green, and repulsive steric clashes as red. nih.govresearchgate.net

In studies of clonixin, a closely related analogue of 2PNA, NCI analysis has been performed to understand the interplay of forces that lead to polymorphism. These analyses can reveal, for example, the relative contributions of strong acid-pyridine hydrogen bonds versus weaker π–π stacking interactions in stabilizing different crystal packing arrangements. This insight is critical for explaining why certain polymorphs are more stable than others and for designing crystal engineering strategies.

Energy Framework Calculations for Crystal Lattice Stability

Understanding the relative stability of different polymorphs is a central goal in solid-state chemistry. Energy framework calculations, derived from the crystal structure, provide a quantitative and visual model of the energetic landscape of a crystal. This method involves calculating the intermolecular interaction energies between a central molecule and its neighbors in the crystal lattice and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy.

These calculations typically partition the total lattice energy into electrostatic, polarization, dispersion, and repulsion components. By visualizing the energy frameworks, one can readily identify the dominant packing motifs and the key interactions responsible for the crystal's stability. For polymorphic systems, comparing the lattice energies and energy frameworks of different forms can explain their relative thermodynamic stability. soton.ac.ukrsc.org

For analogues of 2PNA, lattice energy calculations have been performed to provide insight into their polymorphic systems. researchgate.net These studies show that even small differences in lattice energy, often less than 2 kJ/mol, can separate different polymorphs. rsc.orgresearchgate.net Such calculations, combined with analysis of the specific interaction energies (e.g., hydrogen bonding vs. dispersion), are essential for rationalizing the observed polymorphic behavior and the conditions under which different forms may crystallize.

Chemical Reactivity and Derivatization Strategies of 4 Phenylamino Nicotinic Acid

Transformation of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for derivatization, allowing for the synthesis of esters, amides, and hydrazides, which can serve as precursors for further molecular elaboration.

Esterification and Amidation Reactions for Conjugate Synthesis

The carboxylic acid moiety of nicotinic acid and its derivatives can be readily converted to esters and amides, which are fundamental reactions for creating conjugate molecules. Esterification is typically achieved by reacting the nicotinic acid derivative with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. For instance, methyl nicotinate (B505614) can be prepared by refluxing nicotinic acid with methanol (B129727) and concentrated sulfuric acid. This process involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

Amidation reactions follow a similar principle, where an amine serves as the nucleophile. Direct amidation of carboxylic acids with amines can be challenging and often requires high temperatures. However, the use of coupling agents or catalysts can facilitate this transformation under milder conditions. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids, offering a greener alternative to traditional methods that use hazardous reagents. The reaction of nicotinic acid with an amine in the presence of a catalyst like triphenylphosphine (B44618) and iodine has also been reported to produce the corresponding amide. These esterification and amidation strategies are crucial for synthesizing conjugates of 4-(phenylamino)nicotinic acid with other molecules of interest, potentially modulating its biological activity or physicochemical properties.

Formation of Hydrazide Derivatives and Subsequent Schiff Base Condensations

The carboxylic acid group can be transformed into a hydrazide by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). This reaction, known as hydrazinolysis, is a common method for preparing nicotinic acid hydrazides. For example, ethyl 2-methyl-6-arylnicotinates can be converted to their corresponding nicotinic acid hydrazides in high yields by refluxing with hydrazine hydrate researchgate.net. The resulting hydrazide is a versatile intermediate.

The free amino group of the hydrazide moiety is nucleophilic and can readily react with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. This condensation reaction is typically carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid researchgate.net. The formation of Schiff bases from nicotinic acid hydrazide and various aldehydes is a well-established synthetic route mdpi.comnih.govmdpi.com. These Schiff bases are of significant interest due to their diverse biological activities and their role as intermediates in the synthesis of other heterocyclic compounds nih.gov. The general reaction scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N-NH bond of the hydrazone.

Modifications and Substitutions on the Phenylamino (B1219803) Unit

The phenylamino moiety of this compound presents another avenue for derivatization. The aniline (B41778) ring is susceptible to electrophilic aromatic substitution reactions, and the nitrogen atom can also participate in various chemical transformations.

The phenyl ring of an aniline derivative is generally activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. However, the reactivity can be influenced by the reaction conditions. For instance, under strongly acidic conditions used for nitration (a mixture of nitric and sulfuric acid), the amino group is protonated to form an anilinium ion, which is a meta-directing and deactivating group. To circumvent this, the amino group can be protected, for example, by acetylation to form an acetanilide. This acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled substitution. After the substitution reaction, the acetyl group can be removed by hydrolysis to regenerate the amino group. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Ring Annulation and Heterocyclic Ring Fusions (e.g., Pyrazolo-Pyridine Systems)

The structural framework of 4-(phenylamino)nicotinoic acid can serve as a building block for the synthesis of more complex, fused heterocyclic systems. A notable example is the construction of pyrazolo[3,4-b]pyridine derivatives.

Several synthetic strategies have been developed for the synthesis of the pyrazolo[3,4-b]pyridine core. A common approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For example, the reaction of 5-amino-1-phenylpyrazole (B52862) with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst like ZrCl4 can lead to the formation of the pyrazolo[3,4-b]pyridine ring system nih.gov. Another established method is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) derivative reacts with diethyl 2-(ethoxymethylene)malonate, which serves as a 1,3-biselectrophile, to construct the fused pyridine (B92270) ring mdpi.com.

Furthermore, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, activated by various reagents such as silver, iodine, or N-bromosuccinimide, provides a versatile route to functionalized pyrazolo[3,4-b]pyridines google.com. These methods highlight the potential to utilize derivatives of this compound, such as its corresponding aminopyrazole analogue, in cyclocondensation reactions to generate novel fused heterocyclic structures with potential applications in medicinal chemistry and materials science.

Investigations of Molecular Interactions and Biological Relevance Non Clinical Focus

Chelation and Coordination Chemistry in Materials Science (if used as a ligand)

The study of 4-(Phenylamino)nicotinic acid as a ligand in chelation and coordination chemistry for materials science is an area with limited specific research. However, the broader family of nicotinic acid and its derivatives has been explored for its ability to form coordination complexes with various metal ions. Nicotinic acid, containing both a pyridine (B92270) nitrogen and a carboxylic acid group, can act as a versatile ligand, coordinating to metal centers in monodentate, bidentate, and bridging fashions.

Metal complexes of nicotinic acid and related ligands have been investigated for a range of applications, including their potential as catalysts, and in the development of new materials with specific magnetic or electronic properties. For instance, copper complexes of nicotinic acid have been synthesized and characterized for their potential superoxide (B77818) dismutase (SOD) mimetic activity. nih.gov The coordination in these complexes can occur through the carboxylate oxygen and/or the pyridine nitrogen atoms. nih.gov

While direct studies on this compound are scarce, the presence of the phenylamino (B1219803) group at the 4-position of the pyridine ring would be expected to influence its electronic properties and steric profile as a ligand. This substitution could modulate the coordination behavior and the properties of the resulting metal complexes. Further research is necessary to fully elucidate the coordination chemistry of this compound and its potential applications in materials science.

Mechanisms of Enzyme Interaction and Modulation (Molecular Level)

This compound belongs to a class of compounds that have been investigated for their interaction with cyclooxygenase (COX) isozymes. The COX enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are important targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govwikipedia.org

While direct mechanistic studies on this compound are not extensively available, information can be inferred from the closely related compound, clonixin, which is 2-(3-chloro-2-methylanilino)nicotinic acid. wikipedia.org Clonixin is known to be a non-selective inhibitor of both COX-1 and COX-2. patsnap.com This inhibition leads to a reduction in prostaglandin (B15479496) synthesis, which underlies its anti-inflammatory and analgesic effects. patsnap.com Studies on lysine (B10760008) clonixinate, a salt of clonixin, have shown that it can inhibit PGE2 production by both COX-1 and COX-2. nih.gov

A series of N-phenylnicotinamides have been designed and evaluated as selective COX-1 inhibitors. nih.gov This suggests that the N-phenylnicotinamide scaffold, which is present in this compound, has the potential for potent and selective interaction with COX isozymes. The specific interactions at the molecular level would involve the binding of the inhibitor within the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid. The phenylamino and nicotinic acid moieties would likely form key hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme's active site.

Table 1: Investigated COX Inhibitory Activity of Related N-Phenylnicotinamide Compounds

Compound Target IC50 (µM) Selectivity
Compound 28 (an N-phenylnicotinamide derivative) COX-1 0.68 ± 0.07 >147-fold vs COX-2

This table is based on data for related compounds and not this compound itself.

There is a lack of direct research on the interaction between this compound and Diacylglycerol O-Acyltransferase 2 (DGAT2). However, studies on nicotinic acid (niacin) provide insights into a potential mechanism. DGAT2 is a crucial enzyme in the synthesis of triglycerides. nih.gov

Research has demonstrated that niacin non-competitively inhibits DGAT2 activity in HepG2 cells. nih.govcaldic.com This means that niacin does not compete with the substrates of the enzyme but instead binds to an allosteric site, changing the conformation of the enzyme and reducing its catalytic efficiency. nih.gov This inhibition of DGAT2 by niacin leads to a decrease in triglyceride synthesis. nih.gov The inhibitory effect of niacin on DGAT2 is selective, as it does not inhibit the related enzyme DGAT1. nih.gov Given that this compound is a derivative of nicotinic acid, it is plausible that it could exert a similar inhibitory effect on DGAT2, although this requires experimental verification. The phenylamino substituent would likely influence the binding affinity and selectivity for DGAT2.

Currently, there is no available scientific literature detailing the investigation of this compound as an inhibitor of neuraminidase in viral systems.

There is no available scientific literature that describes the modulation of RNase H activity by this compound in biochemical pathways.

Cellular and Molecular Pathway Modulations (Excluding Human Therapeutic Outcomes)

While specific studies on the cellular and molecular pathway modulations of this compound are limited, the effects of the parent compound, nicotinic acid, have been more broadly studied. Nicotinic acid has been shown to modulate inflammatory pathways in human monocytes. nih.gov For example, it can reduce the secretion of pro-inflammatory mediators such as TNF-α, interleukin-6, and monocyte chemoattrapent protein-1 in response to Toll-like receptor agonists. nih.gov This anti-inflammatory effect is mediated through the GPR109A receptor and involves the inhibition of the NF-κB signaling pathway. nih.gov

Given the structural similarity, it is conceivable that this compound could also modulate similar inflammatory pathways. The presence of the phenylamino group could potentially enhance or alter its interaction with cellular targets, leading to distinct effects on downstream signaling cascades. However, without direct experimental evidence, this remains speculative. Further research is needed to elucidate the specific cellular and molecular pathways modulated by this compound.

Influence on Redox Homeostasis and Oxidative Stress Pathways

The balance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, known as redox homeostasis, is critical for normal cell function. mdpi.com Imbalances leading to an excess of ROS result in oxidative stress, a state implicated in the pathophysiology of numerous conditions. Nicotinic acid and its derivatives have been investigated for their role in modulating these pathways.

Research indicates that nicotinic acid can inhibit vascular inflammation by decreasing the production of endothelial ROS. nih.gov In cultured human aortic endothelial cells, nicotinic acid has been shown to inhibit angiotensin II-induced ROS production and reduce the oxidation of low-density lipoprotein (LDL). nih.gov The proposed mechanisms for these antioxidant effects involve the modulation of key components of the cellular antioxidant system. Specifically, niacin can increase levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) and reduced glutathione (B108866) (GSH). nih.govclinmedjournals.org Glutathione is a major cellular antioxidant, and its regeneration is dependent on NADPH. clinmedjournals.org By bolstering the pools of NADPH and GSH, nicotinic acid derivatives can enhance the cell's capacity to counter oxidative challenges, thereby protecting against lipid peroxidation and other forms of oxidative damage. nih.govclinmedjournals.org

Table 1: Effects of Nicotinic Acid on Oxidative Stress Markers
MarkerEffectFindingReference
NAD(P)H LevelsIncreasedShowed a 54% increase in human aortic endothelial cells. nih.gov
Reduced Glutathione (GSH)IncreasedDemonstrated a 98% increase in reduced form. nih.gov
Reactive Oxygen Species (ROS)DecreasedInhibited angiotensin II-induced production by 24-86%. nih.gov
LDL OxidationDecreasedReduced by 60%. nih.gov
Lipid PeroxidationDecreasedProtects against oxidative damage to lipids. clinmedjournals.org

Role in Nicotinamide Adenine Dinucleotide (NAD/NADP) Metabolism

Nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), are central coenzymes in cellular metabolism. wikipedia.orgresearchgate.net They function as critical electron carriers in a vast number of enzymatic redox reactions essential for energy production, glycolysis, and the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov Beyond its role in redox reactions, NAD+ is also a crucial substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and stress responses. nih.govnih.govresearchgate.net

Cells can synthesize NAD+ through several pathways. This compound, as a derivative of nicotinic acid, is relevant to the Preiss-Handler pathway. nih.gov In this pathway, dietary nicotinic acid (NA) is converted into nicotinic acid mononucleotide (NAMN) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). nih.gov NAMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD) by NMNAT enzymes. Finally, NAD+ synthetase (NADS) catalyzes the amidation of NAAD to produce NAD+. nih.gov By serving as a precursor in this pathway, nicotinic acid and its derivatives directly contribute to the cellular NAD+ pool, which is vital for maintaining metabolic homeostasis and supporting NAD+-dependent signaling processes. nih.govnih.gov

Table 2: Key Steps in the Preiss-Handler Pathway for NAD+ Synthesis
SubstrateEnzymeProductReference
Nicotinic Acid (NA)Nicotinic acid phosphoribosyltransferase (NAPRT)Nicotinic acid mononucleotide (NAMN) nih.gov
Nicotinic acid mononucleotide (NAMN)Nicotinamide mononucleotide adenylyltransferases (NMNATs)Nicotinic acid adenine dinucleotide (NAAD) nih.gov
Nicotinic acid adenine dinucleotide (NAAD)NAD+ synthetase (NADS)Nicotinamide adenine dinucleotide (NAD+) nih.gov

Fundamental Receptor Binding Studies (e.g., G-protein coupled receptors)

Nicotinic acid and its analogs exert many of their biological effects through interaction with a specific G-protein coupled receptor (GPCR). nih.gov This receptor is known as GPR109A (also identified as HM74A in humans). nih.govmdpi.com GPR109A belongs to the Class A family of GPCRs and is primarily expressed in adipocytes and immune cells. nih.govmdpi.com

Binding studies have demonstrated that nicotinic acid specifically activates GPR109A. nih.gov Upon agonist binding, the receptor undergoes a conformational change that facilitates its coupling to inhibitory G-proteins of the Gi/o family. nih.govuni.lu This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This mechanism is fundamental to the antilipolytic effects observed with nicotinic acid in fat cells. nih.gov Molecular dynamics simulations and mutagenesis studies have sought to identify the key amino acid residues within the receptor's binding pocket that are critical for ligand interaction. For instance, residue R111 in transmembrane helix 3 (TMH3) has been identified as playing an important role in binding niacin. nih.gov Understanding these specific molecular interactions is crucial for the design of new agonists with potentially improved properties. nih.govbiorxiv.org

Table 3: Characteristics of the Nicotinic Acid Receptor
PropertyDescriptionReference
Receptor NameGPR109A (HM74A) nih.govmdpi.com
Receptor ClassClass A G-protein coupled receptor (GPCR) mdpi.comuni.lu
G-protein CouplingCouples to Gi/o proteins (Gαi1, Gαi2, Gαi3, Gαo, Gαz) nih.govuni.lu
Primary Downstream EffectInhibition of adenylyl cyclase, leading to decreased cAMP nih.gov
Key Binding ResidueArginine 111 (R111) in transmembrane helix 3 (TMH3) nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design (Focus on Chemical Principles)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, providing a foundation for rational drug design. For nicotinic acid derivatives, SAR studies explore how modifications to the pyridine ring, the carboxylic acid group, and the substituent at other positions affect receptor binding affinity, potency, and functional effects like vasodilation or antifungal activity. mdpi.commdpi.com

The core nicotinic acid scaffold consists of a pyridine ring substituted with a carboxylic acid at the 3-position. nih.gov The carboxylic acid group is a key feature for interaction with the GPR109A receptor. nih.gov Studies on analogs have shown that the nature and position of substituents are critical. For example, in the development of antifungal agents, a series of nicotinamide derivatives were synthesized, revealing that the specific placement of amino and isopropyl groups was crucial for potent activity. mdpi.com Similarly, studies on thionicotinic acid derivatives found that the introduction of a 2-(1-adamantylthio) group resulted in high vasorelaxant activity, demonstrating that modifications at the 2-position of the nicotinic acid ring can significantly alter pharmacological properties. mdpi.com

In the case of this compound, the key structural features are the phenylamino group at the 4-position and the carboxylic acid at the 3-position. SAR principles suggest that the phenylamino moiety can influence the molecule's electronic properties, lipophilicity, and steric profile. These changes can affect its ability to fit into a receptor binding pocket and form specific interactions, such as hydrogen bonds or van der Waals forces. For instance, studies of 2-phenylamino nicotinic acid have explored the importance of intermolecular interactions, such as the formation of carboxylic acid dimers versus acid-pyridine hydrogen bonds, in the solid state, which can influence physical properties like solubility. nih.gov Such principles guide the rational design of new molecules with optimized activity by systematically modifying different parts of the lead compound to enhance desired biological effects. acs.org

Analytical Method Development and Validation for Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, separating components of a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity and concentration of non-volatile organic compounds. For 4-(Phenylamino)nicotinic acid, a reversed-phase HPLC (RP-HPLC) method would likely be the primary choice.

Method Development Approach :

Column Selection : A C18 or C8 column would be a typical starting point, offering good retention for the aromatic rings in the molecule.

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be used. The pH of the aqueous phase would be critical; it would be adjusted to be at least 2 pH units away from the pKa of the carboxylic acid and the amino group to ensure a consistent ionization state and good peak shape.

Detection : A UV detector would be highly effective, as the phenyl and pyridine (B92270) rings are strong chromophores. The wavelength of maximum absorbance (λmax) would be determined by scanning a standard solution, likely in the range of 254-280 nm.

Validation : The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Hypothetical HPLC Parameters for this compound

Parameter Example Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 269 nm
Column Temp. 45 °C

| Injection Vol. | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Since this compound is a non-volatile carboxylic acid, it would require derivatization to increase its volatility for GC analysis.

Method Development Approach :

Derivatization : The carboxylic acid group would be converted into a more volatile ester (e.g., a methyl or ethyl ester) or a silyl ester (e.g., using BSTFA to form a trimethylsilyl derivative). This chemical reaction makes the analyte suitable for vaporization in the GC inlet without decomposition.

GC Separation : A nonpolar or mid-polar capillary column (e.g., HP-5ms) would be used to separate the derivatized analyte from other components. The oven temperature would be programmed to ramp up to ensure good separation.

MS Detection : Mass spectrometry provides high selectivity and structural information. The instrument would be operated in electron ionization (EI) mode, and the resulting fragmentation pattern would be used for identification. For quantitative analysis, selected ion monitoring (SIM) mode would be employed for enhanced sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Trace Analysis

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is ideal for analyzing complex mixtures, such as biological samples or reaction mixtures, and for detecting trace levels of the compound.

Method Development Approach :

LC Separation : The LC conditions would be similar to those developed for HPLC-UV but optimized for compatibility with the MS detector. This often means using volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile phosphate buffers.

Ionization : Electrospray ionization (ESI) would be the most suitable technique. Given the presence of a carboxylic acid and a basic nitrogen atom, the analysis could be performed in either positive ion mode (protonating the pyridine or amino nitrogen) or negative ion mode (deprotonating the carboxylic acid).

MS/MS Analysis : For high selectivity and accurate quantification in complex matrices, tandem mass spectrometry (MS/MS) would be used. A specific precursor ion to product ion transition would be monitored in Selected Reaction Monitoring (SRM) mode. This provides excellent sensitivity and minimizes interference from the sample matrix. nih.gov

Hypothetical LC-MS/MS Parameters

Parameter Example Condition
LC Column C18 or Cyano (CN) column
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient Elution)
Ionization Mode ESI Positive

| MS/MS Transition | Monitoring the transition from the protonated molecular ion [M+H]+ to a characteristic fragment ion. |

Electrophoretic Separation Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. It offers high separation efficiency, short analysis times, and requires minimal sample volume. mdpi.com

Method Development Approach :

Mode : Capillary Zone Electrophoresis (CZE) would be the primary mode. libretexts.org

Buffer System : The composition and pH of the background electrolyte (BGE) are critical. For this compound, a buffer with a pH above the pKa of the carboxylic acid (making it negatively charged) or below the pKa of the amino/pyridine groups (making it positively charged) would be chosen to impart charge and enable migration. Phosphate or borate buffers are commonly used.

Separation : Separation is based on the charge-to-size ratio. Modifiers like organic solvents or cyclodextrins could be added to the buffer to enhance selectivity between the analyte and potential impurities. nih.gov

Detection : UV detection is standard with CE instruments and would be suitable for this compound.

Electrochemical Detection and Voltammetric Characterization

Voltammetric techniques study the relationship between current and applied potential to an electrochemical cell. They can be used for quantitative analysis and to characterize the redox behavior of a molecule.

Method Development Approach :

Technique : Cyclic Voltammetry (CV) would be used for initial characterization to determine the oxidation and/or reduction potentials of this compound. For quantitative purposes, a more sensitive technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) would be developed.

Working Electrode : A glassy carbon electrode (GCE) would be a suitable choice. The electrode surface might be modified with nanomaterials to enhance the electrochemical signal and lower the detection limit.

Supporting Electrolyte : The choice of supporting electrolyte (e.g., a specific pH buffer) is crucial as the electrochemical behavior of the molecule, particularly the phenylamino (B1219803) and nicotinic acid moieties, will be highly pH-dependent. The oxidation process would likely involve the phenylamino group.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Methanol (B129727)
Acetic Acid
Formic Acid
Ammonium Acetate

Emerging Research Avenues and Future Directions for 4 Phenylamino Nicotinic Acid Research

Exploration in Advanced Materials Science and Engineering

The field of materials science is increasingly focused on designing functional organic and hybrid materials with tailored properties. The 4-(phenylamino)nicotinic acid molecule possesses key features—a rigid aromatic system, hydrogen bond donors/acceptors, and a metal-coordinating carboxylate group—that make it an attractive building block for advanced materials.

Future research is anticipated to explore its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. The pyridine (B92270) nitrogen and the carboxylate group of this compound can coordinate with various metal centers (e.g., Zn, Ni, Co) to form stable, porous architectures. acs.orgchemrxiv.orgresearchgate.net The phenylamino (B1219803) side group could project into the pores of the MOF, offering sites for post-synthetic modification or providing specific functionality, such as selective gas adsorption or sensing capabilities. chemrxiv.org By analogy with other pyridine-based carboxylate linkers, MOFs derived from this compound could exhibit applications in gas storage, separation, and catalysis. acs.org

Another promising avenue is in the development of novel functional polymers . The N-H group of the secondary amine and the carboxylic acid group are reactive sites for polymerization. For instance, polymers analogous to poly(N-acryl amino acids) could be synthesized, where the inherent properties of the this compound moiety would be imparted to the polymer backbone. nih.gov Such materials could possess unique optical, thermal, or biological-binding properties. Research on N-aryl glycine-based initiators for polymerization further suggests that derivatives of this compound could serve as specialized monomers or initiators for creating high-performance polymers. researchgate.net

Potential Material ApplicationRelevant Structural FeaturesAnalogous Systems
Metal-Organic Frameworks (MOFs)Pyridine-carboxylate structure for metal coordination; Phenylamino group for pore functionalization.Zn- and Ni-based MOFs using pyridine-based carboxylate linkers. acs.orgresearchgate.net
Functional PolymersReactive N-H and -COOH groups for polymerization; Rigid aromatic core for thermal stability.Poly(N-acryl amino acids) nih.gov, N-aryl glycine-based initiators. researchgate.net
Hydrogen-Bonded NetworksN-H donor, carboxylate C=O and O-H acceptors, pyridine N acceptor.Supramolecular assemblies of carboxylic acids and pyridine derivatives.

Applications in Heterogeneous and Homogeneous Catalysis

The electronic and structural characteristics of this compound make it a compelling candidate for applications in both homogeneous and heterogeneous catalysis, primarily through its ability to act as a ligand for transition metals.

In homogeneous catalysis , N-aryl-aminopyridine derivatives are known to be effective ligands that can form stable chelate complexes with metals such as palladium, rhodium, and iridium. researchgate.net The pyridine nitrogen and the secondary amine nitrogen can coordinate to a metal center, creating a pincer-type or bidentate ligand scaffold that stabilizes the metal and influences its catalytic activity. mdpi.comresearchgate.net This directing-group capability can be exploited in a variety of cross-coupling reactions. researchgate.net Future work could involve synthesizing derivatives of this compound to serve as ligands in reactions like C-H activation, amination of alcohols, and hydrogenation, where related aminopyridine ligands have already shown promise. mdpi.comscilit.com

For heterogeneous catalysis , the molecule could be immobilized on a solid support to create a recoverable catalyst. For example, palladium composites supported on materials like graphitic carbon nitride (g-C3N4) have been successfully used for synthesizing N-substituted aminopyridines. researchgate.net A similar approach could be used to anchor palladium or other metals to a support functionalized with this compound. The resulting heterogeneous catalyst would benefit from the strong metal-ligand interaction while allowing for easy separation from the reaction mixture and potential reuse, aligning with the principles of green chemistry. scilit.comresearchgate.net Bimetallic MOFs containing nicotinic acid have also been explored for their catalytic properties, suggesting another route for the application of this compound in heterogeneous systems. rsc.org

Catalysis TypePotential Role of this compoundRelevant Metal Centers
HomogeneousBidentate (P,N) or pincer-type ligandPalladium, Rhodium, Iridium, Ruthenium researchgate.net
HeterogeneousImmobilized ligand on a solid support (e.g., silica, carbon)Palladium, Nickel, Zinc researchgate.netrsc.org
MOF-basedOrganic linker forming catalytically active nodes or sitesZinc, Nickel, Iron, Titanium acs.orgrsc.org

Fundamental Contributions to Scaffold Design for Chemical Biology Probes (Non-Clinical)

Chemical probes are small molecules used to study biological systems and validate targets. The development of novel molecular scaffolds is crucial for creating probes with new functionalities. This compound presents a promising core structure for the design of non-clinical chemical probes, particularly fluorescent "light-up" probes.

The N-arylamino structural motif is a key component in certain classes of environmentally sensitive fluorophores. For example, N-arylamino-substituted acridizinium derivatives are known to be virtually non-fluorescent in aqueous solutions but exhibit a dramatic increase in fluorescence intensity upon binding to biomolecules like DNA or proteins. nih.gov This "light-up" effect is highly desirable for probes, as it minimizes background signal and allows for clear detection of the target. The N-phenylamino group in this compound could be exploited to create analogous probes. By modifying the phenyl ring or the pyridine core, researchers could tune the photophysical properties (e.g., excitation and emission wavelengths) and the binding selectivity of the probe. nih.gov

The carboxylic acid handle provides a convenient point for bioconjugation. It can be readily converted to an activated ester or amide to attach the probe to other molecules, such as peptides, oligonucleotides, or targeting ligands, without significantly altering the core fluorophore. This modular design allows for the creation of a diverse library of probes for various non-clinical research applications, such as in vitro assays, fluorescence microscopy, and pull-down experiments to identify protein-protein interactions. mdpi.comrsc.org The development of such tools based on the this compound scaffold could provide new ways to visualize and understand complex biological processes at the molecular level.

Probe TypeDesign PrincipleKey Structural Feature
Fluorescent "Light-Up" ProbeEnvironmentally sensitive fluorescence based on N-arylamino group.N-phenylamino moiety. nih.gov
Bioconjugatable ProbeCovalent attachment to biomolecules via a reactive handle.Carboxylic acid group. mdpi.com
Target-Specific ProbeModification of the scaffold to enhance binding affinity and selectivity for a specific protein or nucleic acid.Entire molecular framework allows for diverse functionalization.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-(Phenylamino)nicotinic acid in laboratory settings?

  • Methodology : Synthesis typically involves coupling reactions, such as using 4-aminonicotinic acid (CAS 7418-65-7) as a starting material and introducing the phenylamino group via nucleophilic substitution or amide bond formation. Reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) can facilitate carbodiimide-mediated coupling . Boc-protected intermediates (e.g., tert-butyl 4-(phenylamino)piperidine-1-carboxylate) may also serve as precursors, with deprotection steps under acidic conditions .
  • Validation : Confirm structural integrity via NMR (¹H/¹³C) and FT-IR spectroscopy to verify the phenylamino substitution and carboxylic acid functionality.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • HPLC : Use reversed-phase chromatography with UV detection (e.g., 254 nm) to assess purity. Mobile phases may include acetonitrile/water with 0.1% TFA .
  • Mass Spectrometry : High-resolution MS (HRMS) or GC/MS (e.g., NIST Standard Reference Database 69) can confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Verify empirical formula (C₁₂H₁₀N₂O₂) via combustion analysis.
    • Reference Data : Cross-check melting points (e.g., 183–185°C for structurally similar esters) and spectral libraries .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

  • Storage : Store in airtight containers at –20°C, protected from light and moisture. Desiccants like silica gel can prevent hydrolysis .
  • Handling : Use PPE (nitrile gloves, lab coats) and work in fume hoods. Avoid contact with oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the biochemical interactions of this compound with cellular targets?

  • Methodology :

  • Receptor Binding Assays : Radiolabeled ligands (e.g., ³H or ¹⁴C isotopes) can quantify binding affinity to enzymes like glucokinase, analogous to studies on nicotinic acid derivatives in diabetes research .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., with anthracene derivatives) and confocal microscopy track intracellular localization .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatocyte models, focusing on hydrolysis or conjugation pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC₅₀ values) and assess variables like assay conditions (pH, temperature) .
  • Dose-Response Curves : Replicate experiments under controlled conditions to isolate confounding factors (e.g., solvent effects from DMSO) .
  • Structural Analog Comparison : Compare activity profiles with derivatives like 4-(methoxycarbonyl)nicotinic acid (CAS 24202-74-2) to identify substituent-specific effects .

Q. What methodologies are used to assess the degradation pathways and by-products of this compound under varying environmental conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions. Monitor degradation via HPLC-PDA .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability and identify decomposition temperatures .
  • High-Resolution MS : Characterize degradation products (e.g., hydrolysis to 4-aminonicotinic acid) and propose fragmentation mechanisms .

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